1'-Acetoxychavicol acetate, (+)-
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Overview
Description
1’-Acetoxychavicol acetate, (+)-, commonly referred to as ACA, is a naturally occurring phenylpropanoid compound found in the rhizomes of the plant Alpinia galanga, a member of the Zingiberaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-acetoxychavicol acetate typically involves the acetylation of chavicol, a phenylpropanoid, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of 1’-acetoxychavicol acetate involves the extraction of the compound from the rhizomes of Alpinia galanga. The extraction process includes drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1’-Acetoxychavicol acetate undergoes various chemical reactions, including:
Oxidation: ACA can be oxidized to form corresponding quinones.
Reduction: Reduction of ACA can yield chavicol.
Substitution: ACA can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of chavicol.
Substitution: Formation of substituted chavicol derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth
Mechanism of Action
The mechanism by which 1’-acetoxychavicol acetate exerts its effects involves multiple molecular targets and pathways:
Inhibition of NF-κB Pathway: ACA inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation and cancer cell proliferation.
Induction of Apoptosis: ACA induces apoptosis through the activation of caspases and the mitochondrial pathway.
Suppression of Angiogenesis: ACA targets the vascular endothelial growth factor (VEGF)-mediated Src-FAK-Rho GTPase-signaling pathway, inhibiting angiogenesis and tumor growth.
Comparison with Similar Compounds
1’-Acetoxychavicol acetate shares structural similarities with other phenylpropanoids but exhibits unique biological activities:
Galangin: Another compound from Alpinia galanga, known for its anti-oxidant properties.
Chavicol: The parent compound of ACA, with less pronounced biological activities.
Hydroxychavicol: A hydroxylated derivative with potent anti-inflammatory effects
Properties
CAS No. |
274927-55-8 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[4-[(1R)-1-acetyloxyprop-2-enyl]phenyl] acetate |
InChI |
InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3/t13-/m1/s1 |
InChI Key |
JAMQIUWGGBSIKZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H](C=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C |
Origin of Product |
United States |
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